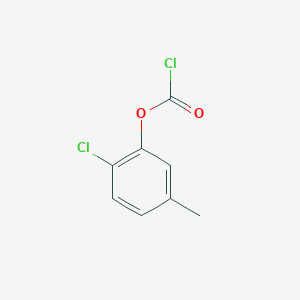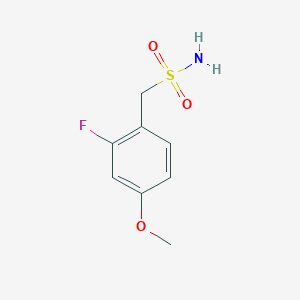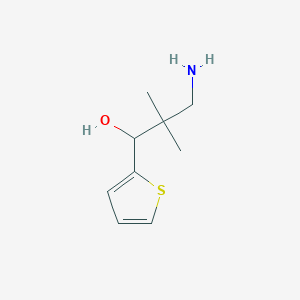
3-(Piperidin-4-yl)propanoic acid dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-4-yl)propanoic acid dihydrochloride typically involves the reaction of piperidine with acrylonitrile, followed by hydrolysis and subsequent treatment with hydrochloric acid to form the dihydrochloride salt . The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvents: Common solvents include methanol, ethanol, or water.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle significant quantities of reactants.
Purification: Techniques such as crystallization, filtration, and drying to obtain the pure dihydrochloride salt.
Quality Control: Ensuring the product meets industry standards for purity and consistency.
化学反应分析
Types of Reactions
3-(Piperidin-4-yl)propanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Methanol, ethanol, dichloromethane.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups depending on the nucleophile used.
科学研究应用
3-(Piperidin-4-yl)propanoic acid dihydrochloride has a wide range of applications in scientific research :
Chemistry: Used as a building block in organic synthesis and the development of new compounds.
Biology: Studied for its potential effects on biological systems and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and materials.
作用机制
The mechanism of action of 3-(Piperidin-4-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways . The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 3-(Piperidin-4-yl)propanoic acid hydrochloride
- (S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride
- 3-(4-Piperidinyl)propanoic acid
Uniqueness
3-(Piperidin-4-yl)propanoic acid dihydrochloride is unique due to its specific structure and properties, which make it suitable for various research applications. Its dihydrochloride form enhances its solubility and stability, making it more versatile compared to similar compounds.
属性
分子式 |
C8H17Cl2NO2 |
|---|---|
分子量 |
230.13 g/mol |
IUPAC 名称 |
3-piperidin-4-ylpropanoic acid;dihydrochloride |
InChI |
InChI=1S/C8H15NO2.2ClH/c10-8(11)2-1-7-3-5-9-6-4-7;;/h7,9H,1-6H2,(H,10,11);2*1H |
InChI 键 |
CVMIFFCRTDTGPJ-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1CCC(=O)O.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(2-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13220892.png)


![{2-Oxaspiro[4.5]decan-3-yl}methanol](/img/structure/B13220900.png)


![2-[2-Bromo-5-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B13220913.png)



![{8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13220933.png)



